molecular formula C7H4Cl2N4O B12331466 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole

3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B12331466
M. Wt: 231.04 g/mol
InChI Key: GCRNCGDQVWABBV-UHFFFAOYSA-N
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Description

3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms and an oxadiazole ring with a methyl group. The combination of these rings imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole typically involves the reaction of 2,4-dichloropyrimidine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of 2,4-dichloropyrimidine with nitrile oxides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides, amines, or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cellular processes and induce apoptosis in cancer cells . Additionally, it can modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole is unique due to the presence of both the dichloropyrimidine and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H4Cl2N4O

Molecular Weight

231.04 g/mol

IUPAC Name

3-(2,4-dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C7H4Cl2N4O/c1-3-11-6(13-14-3)4-2-10-7(9)12-5(4)8/h2H,1H3

InChI Key

GCRNCGDQVWABBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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